molecular formula C23H23NO3 B2810158 methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether CAS No. 321574-24-7

methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether

Cat. No.: B2810158
CAS No.: 321574-24-7
M. Wt: 361.441
InChI Key: OQTRZNBJZPYJRW-IRXMKASPSA-N
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Description

Methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether involves multiple steps. The synthetic route typically starts with the preparation of the chromene and oxazine intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chromene and oxazine derivatives, which may have different functional groups or structural variations

References

Properties

IUPAC Name

(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-24-22-17(14-27-23(24)16-7-5-8-18(12-16)25-2)13-26-20-11-10-15-6-3-4-9-19(15)21(20)22/h3-12,17,22-23H,13-14H2,1-2H3/t17-,22+,23?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRZNBJZPYJRW-IRXMKASPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2[C@H](COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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